molecular formula C15H10Cl2N2O2S B3037244 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol CAS No. 477846-53-0

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol

Cat. No. B3037244
CAS RN: 477846-53-0
M. Wt: 353.2 g/mol
InChI Key: XINIVONEXZCGFV-UHFFFAOYSA-N
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Description

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol (DCBOT) is a new compound with a wide range of potential applications in scientific research. DCBOT is a thiol-containing oxadiazole compound with a 2,4-dichlorobenzyloxy substituent on the phenyl ring. It is a relatively new compound that has been studied extensively in the last few years, and its potential applications have been explored in a number of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Versatile Condensing Agent

A compound similar to 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol, named 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been used as a novel condensing agent. It facilitates the one-pot or direct preparation of various compounds like amides, esters, thiol esters, ureas, and carbonates under mild conditions. This versatility extends to the direct polycondensation of several dicarboxylic acids with aromatic diamines, producing high-molecular-weight polyamides and polyureas (Saegusa, Watanabe, & Nakamura, 1989).

Antimicrobial Applications

The compound 5-phenyl-1,3,4-oxadiazole-2-thiol, closely related to the chemical , shows promise in antimicrobial applications. It has been synthesized and tested for antimicrobial activity against various bacteria and fungi, showing significant results (R., Kumar, Kumar, & Leeladhar, 2017).

Hemolytic Activity

Another related study synthesized derivatives of 1,3,4-oxadiazole and tested them for antimicrobial and hemolytic activity. The compounds demonstrated variable antimicrobial activity against selected microbial species and displayed less toxicity, making them potential candidates for further biological screening (Gul et al., 2017).

Spectroscopic Studies

A thorough structural and vibrational study of 5-phenyl-1,3,4-oxadiazole-2-thiol has been conducted using infrared spectrum and theoretical calculations. This provides detailed insights into the nature of the benzyl and oxadiazole rings, crucial for understanding the chemical properties of similar compounds (Romano, Soria, Rudyk, & Brandán, 2012).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have been explored for their corrosion inhibition properties. Their ability to form protective layers on mild steel surfaces in sulphuric acid environments, as indicated by various studies, highlights their potential in material science (Ammal, Prajila, & Joseph, 2018).

Molecular Docking Studies

Molecular docking studies were conducted on 1,3,4-oxadiazole bearing compounds, highlighting their interaction with enzymes like butyrylcholinesterase (BChE). These studies are crucial for drug design and understanding the molecular basis of potential therapeutic effects (Khalid et al., 2016).

Computational and Pharmacological Evaluation

Further research on 1,3,4-oxadiazole and pyrazole derivatives, including computational and pharmacological evaluation, has been carried out. These studies assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, expanding the potential applications of these compounds in various therapeutic areas (Faheem, 2018).

properties

IUPAC Name

5-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-5-4-10(13(17)7-11)8-20-12-3-1-2-9(6-12)14-18-19-15(22)21-14/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIVONEXZCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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